molecular formula C14H16F3N3O2 B5265816 2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No.: B5265816
M. Wt: 315.29 g/mol
InChI Key: SDTAIFIDONMKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been shown to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide in lab experiments is that it has shown activity against certain types of cancer cells. This makes it a potential candidate for further study as an anti-cancer agent. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate its mechanism of action.

Future Directions

There are a number of future directions for research on 2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. One direction is to further study its mechanism of action in order to better understand how it works. Another direction is to study its potential as an anti-inflammatory agent. Additionally, further studies are needed to determine its safety and efficacy in animal models and eventually in clinical trials. Finally, researchers may investigate its potential use in combination with other anti-cancer agents for increased efficacy.

Synthesis Methods

The synthesis of 2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperazine in the presence of acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, such as breast cancer and lung cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-4-2-1-3-9(10)8-20-6-5-19-13(22)11(20)7-12(18)21/h1-4,11H,5-8H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTAIFIDONMKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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